molecular formula C11H18F2N2O B1490919 (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098116-95-9

(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1490919
CAS RN: 2098116-95-9
M. Wt: 232.27 g/mol
InChI Key: HYABIZFLWHGTCJ-UHFFFAOYSA-N
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Description

“(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields of research and industry. It is also known as PF-00734200, a dipeptidyl peptidase IV inhibitor that progressed to phase 3 for the treatment of type 2 diabetes .


Chemical Reactions Analysis

The major route of metabolism of this compound was due to hydroxylation at the 5′ position of the pyrimidine ring (M5) in all species. Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3) and an unusual metabolite resulting from scission of the pyrimidine ring (M1). Phase II metabolic pathways included carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .

Scientific Research Applications

Pharmacokinetic and Metabolic Insights

A study by Sharma et al. (2012) focused on the metabolism, excretion, and pharmacokinetics of a structurally similar dipeptidyl peptidase IV inhibitor, highlighting its absorption, metabolism (including hydroxylation and amide hydrolysis), and elimination processes in rats, dogs, and humans. This research provides a comprehensive view of how such compounds are processed in the body, which is crucial for drug development (Sharma et al., 2012).

Synthetic Approaches and Derivatives

Various studies have explored the synthesis and potential applications of compounds related to “(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone”. For instance, research on the synthesis of related piperidine and pyridine derivatives reveals methodologies that could be applicable to the synthesis and modification of the compound . These synthetic methods could lead to derivatives with potential pharmacological activities or serve as intermediates in organic synthesis (Zhang et al., 2020).

Potential Therapeutic Applications

Although the direct applications of “this compound” were not identified, the related research points to a broader interest in piperidine and pyrrolidine derivatives in drug discovery. These compounds are often investigated for their pharmacological properties, including their roles as enzyme inhibitors or receptor agonists, which could lead to treatments for diseases such as diabetes or depression (Ammirati et al., 2009).

Antimicrobial Activity

Research on derivatives of related compounds has shown antimicrobial activity against various bacterial and fungal strains, suggesting that modifications of the core structure could yield new antimicrobial agents (Mallesha & Mohana, 2014).

Mechanism of Action

This compound is a dipeptidyl peptidase IV inhibitor. Dipeptidyl peptidase IV is an enzyme that is involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes .

Future Directions

The future directions for this compound could include further studies to fully understand its pharmacokinetics and metabolism, as well as clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes .

properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)9-3-5-15(7-9)11(16)8-2-1-4-14-6-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYABIZFLWHGTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

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